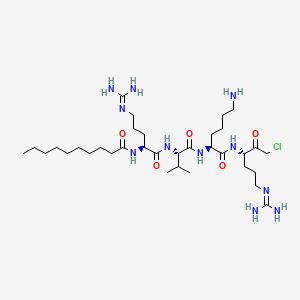

Decanoyl-arg-val-lys-arg-chloromethylketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung hat eine signifikante antivirale Aktivität gegen verschiedene Viren gezeigt, darunter das Zika-Virus und das Japanische Enzephalitis-Virus . Es wird in der wissenschaftlichen Forschung häufig für seine Fähigkeit eingesetzt, die Aktivität von Furin und anderen verwandten Proprotein-Konvertasen zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Decanoyl-Arg-Val-Arg-Lys-Chlormethylketon umfasst die folgenden Schritte:

Decanoylierung: Die Einführung einer Decanoylgruppe am Argininrest.

Peptidsynthese: Die sequentielle Addition von Aminosäuren (Arginin, Valin, Arginin und Lysin) zur Bildung der Peptidkette.

Chlormethylketon-Modifikation:

Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Peptidbindungsbildung zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Decanoyl-Arg-Val-Arg-Lys-Chlormethylketon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Peptidsynthese im großen Maßstab: Automatische Peptidsynthesizer werden verwendet, um die Peptidkette in großen Mengen zu produzieren.

Reinigung: Das Rohprodukt wird mithilfe von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die gewünschte Verbindung mit hoher Reinheit zu erhalten.

Qualitätskontrolle: Das Endprodukt unterliegt strengen Qualitätskontrolltests, um seine Reinheit und Wirksamkeit sicherzustellen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone involves the following steps:

Decanoylation: The introduction of a decanoyl group to the arginine residue.

Peptide Synthesis: The sequential addition of amino acids (arginine, valine, arginine, and lysine) to form the peptide chain.

Chloromethylketone Modification:

The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide chain in large quantities.

Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy

Analyse Chemischer Reaktionen

Arten von Reaktionen

Decanoyl-Arg-Val-Arg-Lys-Chlormethylketon unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Chlormethylketongruppe. Diese Gruppe kann mit Nukleophilen reagieren, was zur Bildung verschiedener Derivate führt .

Häufige Reagenzien und Bedingungen

Nukleophile: Häufige Nukleophile, die in Reaktionen mit Decanoyl-Arg-Val-Arg-Lys-Chlormethylketon verwendet werden, sind Amine, Thiole und Alkohole.

Reaktionsbedingungen: Diese Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril unter milden Bedingungen durchgeführt, um einen Abbau der Peptidkette zu verhindern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von Decanoyl-Arg-Val-Arg-Lys-Chlormethylketon, wobei die Chlormethylketongruppe durch das Nukleophil ersetzt wird .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Dec-RVKR-cmk has garnered attention for its antiviral properties, particularly against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV). The mechanism involves the inhibition of furin-mediated cleavage of viral glycoproteins, which is crucial for the maturation and infectivity of these viruses.

Cytotoxicity Studies

The cytotoxic effects of dec-RVKR-cmk have been assessed to ensure its safety for potential therapeutic use. In vitro studies using Vero cells indicated that concentrations up to 100 µM did not exhibit cytotoxic effects, while higher concentrations (500 µM and above) were toxic. The 50% cytotoxic concentration (CC50) was determined to be approximately 712.9 µM .

Comparative Efficacy Against Other Viruses

Dec-RVKR-cmk has shown efficacy not only against flaviviruses but also against other viral pathogens, including:

- Human Immunodeficiency Virus (HIV)

- Chikungunya Virus

- Hepatitis B Virus

- Influenza A Virus

- Ebola Virus

Studies have indicated that dec-RVKR-cmk is more effective than other inhibitors like D6R in reducing hepatitis B virus replication due to its irreversible binding capacity .

Structural Modifications and Enhanced Potency

Research has led to the development of modified versions of dec-RVKR-cmk with enhanced potency. For instance, structural alterations such as replacing the P1-arginine group have resulted in new compounds that exhibit improved inhibition of viral glycoprotein cleavage .

Clinical Implications

The potential clinical applications of dec-RVKR-cmk are significant given the urgent need for antiviral therapies. Its ability to inhibit multiple proprotein convertases positions it as a versatile candidate for treating various viral infections.

Case Studies

Several studies have documented the effectiveness of dec-RVKR-cmk:

| Study | Virus Targeted | Findings |

|---|---|---|

| Becker et al. | Flavivirus | Demonstrated significant reduction in prM cleavage and viral infectivity |

| Smith et al. | Hepatitis B Virus | Showed enhanced potency compared to traditional inhibitors |

| Steinmetzer et al. | Influenza A Virus | Reported effective inhibition of hemagglutinin cleavage |

Wirkmechanismus

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone exerts its effects by irreversibly binding to the active site of furin, thereby inhibiting its proteolytic activity. Furin is responsible for the cleavage of various proproteins into their active forms. By inhibiting furin, Decanoyl-Arg-Val-Arg-Lys-chloromethylketone prevents the maturation of these proproteins, thereby blocking the biological processes that depend on them .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Decanoyl-Arg-Val-Lys-Arg-Chlormethylketon: Eine ähnliche Verbindung mit einer leicht unterschiedlichen Aminosäuresequenz.

α1-Antitrypsin Portland: Ein weiterer Furin-Inhibitor, der in der HIV-Forschung verwendet wird.

d-Arg-basierte Peptide: Peptide, die Furin und andere Proprotein-Konvertasen hemmen.

Einzigartigkeit

Decanoyl-Arg-Val-Arg-Lys-Chlormethylketon ist einzigartig aufgrund seiner hohen Spezifität und irreversiblen Hemmung von Furin. Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf Furin-vermittelte Prozesse und die Entwicklung antiviraler Therapien konzentriert .

Biologische Aktivität

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk) is a synthetic peptide and a potent inhibitor of furin, a proprotein convertase involved in the activation of various viral proteins. This compound has garnered attention for its antiviral properties, particularly against flaviviruses and coronaviruses.

Furin plays a crucial role in the cleavage of viral proteins, which is essential for the infectivity of several viruses, including Zika virus (ZIKV), Japanese encephalitis virus (JEV), and SARS-CoV-2. By inhibiting furin, dec-RVKR-cmk prevents the maturation of these viruses, thereby reducing their ability to infect host cells. The compound irreversibly binds to furin, blocking its enzymatic activity, which is vital for the cleavage of precursor proteins into their active forms .

In Vitro Studies

Research has demonstrated that dec-RVKR-cmk exhibits significant antiviral activity against various flaviviruses. For instance:

- Zika Virus (ZIKV) : The inhibitory concentration 50 (IC50) was determined to be approximately 5 µM, indicating effective suppression of viral replication at low concentrations .

- Japanese Encephalitis Virus (JEV) : Similar efficacy was observed with an IC50 around 10 µM .

The cytotoxic concentration 50 (CC50) for dec-RVKR-cmk was found to be 712.9 µM in Vero cells, suggesting a favorable therapeutic window for its application in antiviral therapies .

Comparative Analysis

A comparative study between dec-RVKR-cmk and other furin inhibitors, such as hexa-D-arginine (D6R), revealed that dec-RVKR-cmk was more effective in reducing hepatitis B virus (HBV) replication by inhibiting furin-mediated processing of the hepatitis B e antigen precursor . This highlights its potential as a superior candidate for therapeutic applications.

Case Study 1: Flavivirus Inhibition

A study focused on the efficacy of dec-RVKR-cmk against ZIKV and JEV demonstrated that treatment with varying concentrations (1, 10, 50, and 100 µM) led to a significant reduction in viral plaque formation. The results indicated that even at lower concentrations, dec-RVKR-cmk effectively inhibited viral replication without causing cytotoxic effects in cultured cells .

Case Study 2: SARS-CoV-2

In another investigation, dec-RVKR-cmk was shown to inhibit the cleavage of the SARS-CoV-2 spike protein by furin at the S1/S2 cleavage site. This inhibition translates into reduced viral entry into host cells, demonstrating its potential utility in treating COVID-19 .

Research Findings Summary

| Study | Virus | IC50 (µM) | CC50 (µM) | Effectiveness |

|---|---|---|---|---|

| Study 1 | ZIKV | 5 | 712.9 | High |

| Study 2 | JEV | 10 | 712.9 | High |

| Study 3 | SARS-CoV-2 | Not specified | Not specified | Prevents cleavage |

Eigenschaften

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBJTTGFHCHQHS-VZTVMPNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66ClN11O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.